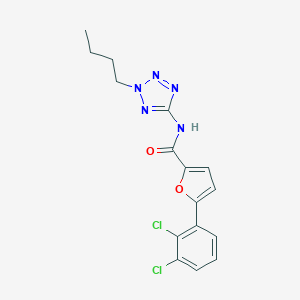![molecular formula C21H20Cl2N2O4S B283298 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide, also known as DBIBO-NHBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide involves its ability to bind to specific receptors or enzymes in the body, leading to various biochemical and physiological effects. In cancer cells, 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide induces apoptosis by activating the caspase cascade, which ultimately leads to cell death. In the brain, 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide modulates the activity of GABA receptors by binding to a specific site on the receptor, leading to an increase or decrease in neuronal excitability.
Biochemical and Physiological Effects:
4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide induces apoptosis, leading to cell death. In the brain, 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide modulates the activity of GABA receptors, leading to changes in neuronal excitability. 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide in lab experiments is its high potency and specificity. 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have a high affinity for its target receptors or enzymes, making it an ideal tool for studying their function. However, one of the limitations of using 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide in lab experiments is its potential toxicity. 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have cytotoxic effects in certain cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide. One area of research is the development of new drugs based on the structure of 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide. Another area of research is the study of the molecular mechanisms underlying its biological effects. Additionally, the potential use of 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide in the treatment of various diseases, such as cancer and inflammatory diseases, warrants further investigation.
合成方法
The synthesis of 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide involves a series of chemical reactions that begin with the reaction of 2,4-dichlorobenzyl chloride with sodium methoxide to form 2,4-dichlorobenzyl methoxide. This intermediate is then reacted with 3-methoxybenzylamine to form 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylamine. The final step involves the reaction of this intermediate with benzenesulfonyl chloride to form 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide.
科学研究应用
4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In drug discovery, 4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been used as a lead compound for the development of new drugs targeting various diseases.
属性
分子式 |
C21H20Cl2N2O4S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC 名称 |
4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-28-21-10-14(12-25-17-5-7-18(8-6-17)30(24,26)27)2-9-20(21)29-13-15-3-4-16(22)11-19(15)23/h2-11,25H,12-13H2,1H3,(H2,24,26,27) |
InChI 键 |
LLUQSYXPSJFBJA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)
